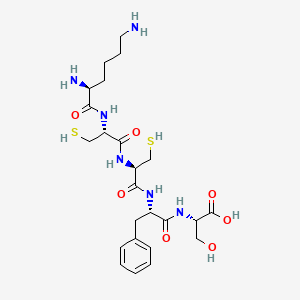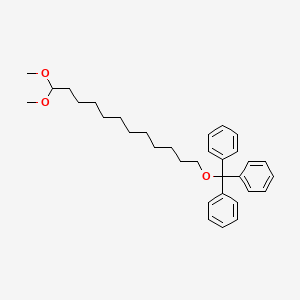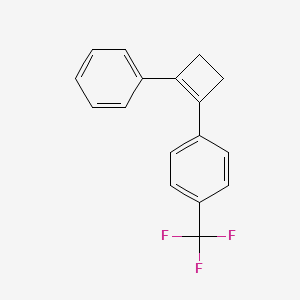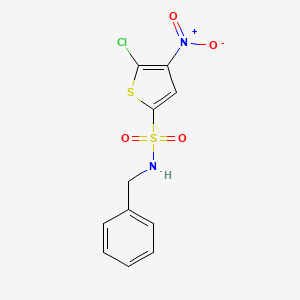![molecular formula C15H12O2S B12603323 Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- CAS No. 647845-20-3](/img/structure/B12603323.png)
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- typically involves the cycloaddition of azulenylalkynes with elemental sulfur. This reaction affords the corresponding azuleno[1,2-b]thiophenes in moderate to good yields . Another method includes the decarboxylation of an azuleno[1,2-b]thiophene derivative with an ester function, achieved by treatment with 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the azulene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the ring system.
科学的研究の応用
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- has several scientific research applications:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique electronic properties allow it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level.
類似化合物との比較
Similar Compounds
Azuleno[2,1-b]thiophene: Another fused ring system with similar electronic properties.
Azuleno[2,1,8-ija]azulene: A compound with extended conjugation and unique optical properties.
Uniqueness
Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)- is unique due to its specific ring fusion and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
647845-20-3 |
|---|---|
分子式 |
C15H12O2S |
分子量 |
256.3 g/mol |
IUPAC名 |
6-propan-2-ylazuleno[3,2-b]thiophene-4,8-dione |
InChI |
InChI=1S/C15H12O2S/c1-8(2)9-5-10(16)7-13-12(6-9)14(17)11-3-4-18-15(11)13/h3-8H,1-2H3 |
InChIキー |
FTGIXZQWQAYBCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=O)C=C2C(=C1)C(=O)C3=C2SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)

![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)

![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)

![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
